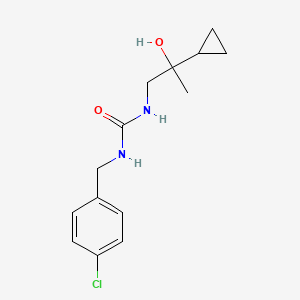

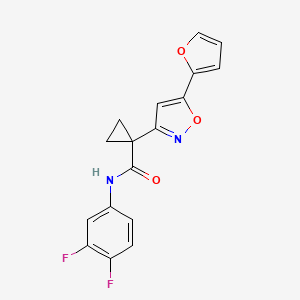

![molecular formula C14H16ClN3O2 B2669584 [1-(4-氯苯基)-1H-1,2,3-三唑-4-基]甲基戊酸戊酯 CAS No. 338419-23-1](/img/structure/B2669584.png)

[1-(4-氯苯基)-1H-1,2,3-三唑-4-基]甲基戊酸戊酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . It also has a 4-chlorophenyl group, which is a phenyl group substituted with a chlorine atom . The “methyl pentanoate” part suggests it’s an ester of pentanoic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction . The 4-chlorophenyl group could be introduced through electrophilic aromatic substitution or a cross-coupling reaction . The ester could be formed through a reaction between an alcohol and pentanoic acid .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the 4-chlorophenyl group, and the ester group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The 4-chlorophenyl group is a six-membered aromatic ring (phenyl) with a chlorine atom at the 4-position . The ester group consists of a carbonyl group (C=O) and an alkoxy group (R-O-), where R represents the “methyl pentanoate” part of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the 4-chlorophenyl group, and the ester group. The 1,2,3-triazole ring is known to participate in various chemical reactions, including cycloadditions . The 4-chlorophenyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The ester group could undergo reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring, the 4-chlorophenyl group, and the ester group could affect its polarity, solubility, melting point, boiling point, and reactivity .科学研究应用

抗癌应用

一项研究探索了氨基乙酸官能化席夫碱有机锡(IV)配合物的合成、结构表征和体外细胞毒性。这些化合物包括与“[1-(4-氯苯基)-1H-1,2,3-三唑-4-基]甲基戊酸酯”在结构上相似的变体,对各种人类肿瘤细胞系表现出显着的细胞毒活性。它们作为抗癌药物的潜力突出了该化合物在药物化学和癌症研究中的相关性 (Basu Baul 等,2009)。

农业应用

在农业中,相关化合物已被用于预防和控制真菌病害。一项关于通过固体脂质纳米粒子和聚合物纳米胶囊持续释放多菌灵和戊唑醇的研究表明,这些载体系统可以改变杀菌剂的释放曲线,从而降低毒性并提高环境安全性。这项研究强调了三唑基衍生物在提供更安全、更有效的植物保护解决方案中的农业应用 (Campos 等,2015)。

缓蚀

该化合物及其衍生物也因其缓蚀性能而被研究。一种衍生物,3,5-双(4-甲硫苯基)-4H-1,2,4-三唑,在酸性介质中对低碳钢腐蚀表现出优异的抑制效率。这突出了三唑基化合物在保护工业材料免受腐蚀环境侵害方面的潜力,为基础设施和机械的维护做出了重大贡献 (Lagrenée 等,2002)。

环境稳定性和法规

一种密切相关的化合物多效唑已被广泛研究其对水果作物的影响。它抑制赤霉素的生物合成,影响植物生长、开花和坐果。其环境稳定性、对收获成熟度的影响以及水果品质的提高使其成为农业实践中的宝贵工具。这一应用展示了该化合物在提高农业生产力和可持续性方面的作用 (Ashraf & Ashraf,2020)。

结构研究和机制

对偶氮基甲烷(包括三唑基衍生物)的结构研究提供了对其杀菌活性和在活性位点结合方式的见解。这些研究有助于更深入地了解三唑基化合物的生物和化学活动背后的分子相互作用和机制,为开发更有效和更有针对性的应用铺平了道路 (Anderson 等,1984)。

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with . If it’s intended to be used as a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

安全和危害

未来方向

The future directions for research on this compound could include studying its potential applications, such as its use as a drug or a reagent in chemical reactions . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its safety and hazards .

属性

IUPAC Name |

[1-(4-chlorophenyl)triazol-4-yl]methyl pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-2-3-4-14(19)20-10-12-9-18(17-16-12)13-7-5-11(15)6-8-13/h5-9H,2-4,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAOODXNYBSHBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC1=CN(N=N1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669504.png)

![(Z)-N-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}hydroxylamine](/img/structure/B2669505.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2669508.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2669512.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2669516.png)

![Ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2669518.png)

![2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B2669521.png)